molecular formula C8H10F3NO3 B2434526 2-[6-Oxo-3-(trifluoromethyl)piperidin-3-yl]acetic acid CAS No. 2377032-89-6

2-[6-Oxo-3-(trifluoromethyl)piperidin-3-yl]acetic acid

Cat. No.: B2434526
CAS No.: 2377032-89-6
M. Wt: 225.167
InChI Key: DPRQTIUMARMXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-Oxo-3-(trifluoromethyl)piperidin-3-yl]acetic acid is a chemical compound with the molecular formula C8H10F3NO3 and a molecular weight of 225.17 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and an acetic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

IUPAC Name

2-[6-oxo-3-(trifluoromethyl)piperidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)7(3-6(14)15)2-1-5(13)12-4-7/h1-4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRQTIUMARMXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1=O)(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Piperidinecarboxylic Acid Derivatives

Direct Fluorination Using Sulfur Tetrafluoride

The most industrially scalable method involves the direct fluorination of piperidinecarboxylic acid precursors using sulfur tetrafluoride (SF₄). This approach, detailed in Patent CN102603611B, replaces carboxylic acid groups with trifluoromethyl moieties under controlled conditions. For example, nipecotic acid (3-piperidinecarboxylic acid) reacts with SF₄ in a mixed solvent system (e.g., chloroform/hydrofluoric acid) at 75–105°C for 3–4 hours, yielding 3-(trifluoromethyl)piperidine derivatives.

Key Steps:

  • Reactor Setup: A 316L stainless steel autoclave is charged with nipecotic acid (100 g), chloroform (300 g), and anhydrous hydrofluoric acid (100 g).
  • Fluorination: SF₄ (270 g) is introduced, and the mixture is heated to 95°C for 4 hours.
  • Workup: The reaction is quenched in frozen water, neutralized with sodium hydroxide (pH 10), and extracted with chloroform.
  • Distillation: The crude product is purified via fractional distillation, yielding 3-(trifluoromethyl)piperidine at 80.6% purity.
Post-Fluorination Functionalization

To introduce the acetic acid sidechain, the fluorinated intermediate undergoes alkylation. For instance, 3-(trifluoromethyl)piperidine is treated with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate), followed by saponification with aqueous NaOH to yield the target acetic acid derivative.

Multicomponent Ring-Forming Strategies

Ugi-Type Reactions with Trifluoromethyl Ketoesters

Imine intermediates derived from trifluoromethyl ketoesters participate in Ugi reactions to construct the piperidine core. As reported by MDPI, imine 13 (generated from decarboxylated lactam 12 ) reacts with isocyanides and carboxylic acids to form α-trifluoromethyl piperidines.

Example Protocol:

  • Imine Formation: Hemiaminal 12 is dehydrated to imine 13 under acidic conditions (HCl, reflux).
  • Ugi Reaction: Imine 13 reacts with ethyl isocyanoacetate and benzoic acid in methanol, yielding a tetrasubstituted piperidine.
  • Hydrolysis: The ethyl ester is hydrolyzed with LiOH in THF/water, affording the acetic acid derivative.

Isoxazole-Based Cyclizations

A four-component reaction involving isoxazoles, trifluoromethyl ketoesters, aldehydes, and ammonium acetate generates polysubstituted piperidines (Scheme 33). The acetic acid group is introduced via the ketoester component (e.g., ethyl 4,4,4-trifluoroacetoacetate), which undergoes intramolecular cyclization to form the 6-oxo group.

Lactam-Based Synthetic Routes

Cyclization of δ-Aminoesters

δ-Aminoesters bearing trifluoromethyl and acetic acid substituents cyclize under basic conditions to form 6-oxo-piperidines. For example, aminoester 92 (derived from ketoester 90 and aniline) undergoes cyclization with NaH in THF, yielding lactam 93 , which is subsequently reduced to the target compound (Scheme 29).

Reaction Conditions:

  • Cyclization: NaH (2 eq), THF, 0°C to room temperature, 12 hours.
  • Reduction: LiAlH₄ (1.5 eq), AlCl₃ (0.5 eq), ether, reflux, 6 hours.

Hemiaminal Dehydration

Hemiaminal intermediates 104 , formed from γ,δ-unsaturated ketones 103 and ammonium carbonate, dehydrate under acidic conditions (p-TsOH, reflux) to yield unsaturated lactams 105 . Hydrogenation (H₂, Pd/C) saturates the lactam, followed by oxidation (KMnO₄) to introduce the 6-oxo group (Scheme 32).

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield (%) Purity (%)
SF₄ Fluorination Nipecotic acid SF₄, HF, CHCl₃ 80.6 97.2
Ugi Reaction Trifluoromethyl ketoester Isocyanides, MeOH 48 95
Lactam Cyclization δ-Aminoester NaH, LiAlH₄ 71 98

Advantages and Limitations:

  • SF₄ Fluorination: High yields and scalability but requires specialized equipment for handling HF.
  • Multicomponent Reactions: Modular but lower yields due to competing pathways.
  • Lactam Routes: Precise stereocontrol but multi-step sequences increase cost.

Mechanistic Insights and Optimization

Fluorination Mechanism

SF₄ reacts with carboxylic acids via a two-step process:

  • Formation of an acyl fluoride intermediate.
  • Displacement of the fluoride ion by SF₃⁺, leading to CF₃ group installation.

Optimization Tips:

  • Solvent Choice: Chloroform/HF mixtures enhance solubility of SF₄.
  • Temperature: Reactions above 90°C improve kinetics but risk decomposition.

Stereochemical Considerations

The Ugi reaction proceeds via a six-membered transition state, ensuring cis-diastereoselectivity at the 3-position. Chiral auxiliaries (e.g., Oppolzer’s sultam) can induce enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

2-[6-Oxo-3-(trifluoromethyl)piperidin-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-[6-Oxo-3-(trifluoromethyl)piperidin-3-yl]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[6-Oxo-3-(trifluoromethyl)piperidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring may interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[6-Oxo-3-(methyl)piperidin-3-yl]acetic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-[6-Oxo-3-(ethyl)piperidin-3-yl]acetic acid: Contains an ethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-[6-Oxo-3-(trifluoromethyl)piperidin-3-yl]acetic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs with different substituents.

Biological Activity

2-[6-Oxo-3-(trifluoromethyl)piperidin-3-yl]acetic acid, with the molecular formula C8_8H10_{10}F3_3NO3_3 and a molecular weight of 225.17 g/mol, is a compound of significant interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl group and an acetic acid moiety. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

PropertyValue
Molecular FormulaC8_8H10_{10}F3_3NO3_3
Molecular Weight225.17 g/mol
IUPAC NameThis compound
AppearanceWhite powder

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to cross lipid membranes, facilitating interactions with intracellular targets.
  • Receptor Modulation : The piperidine structure may allow for binding to neurotransmitter receptors or enzymes, influencing their activity and leading to physiological effects.

Anticancer Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines:

  • In vitro studies demonstrated significant inhibition of cell proliferation in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM, with enhanced caspase-3 activity indicating apoptosis induction .

Neuropharmacological Effects

The compound's potential neuropharmacological effects are under investigation, particularly regarding its interaction with cholinergic systems. Piperidine derivatives have been noted for their ability to inhibit acetylcholinesterase, which could lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer's disease .

Comparative Studies

Comparative studies highlight the unique properties of this compound against similar compounds:

CompoundActivityNotes
2-[6-Oxo-3-(methyl)piperidin-3-yl]acetic acidModerate anticancer activityLacks trifluoromethyl group
2-[6-Oxo-3-(ethyl)piperidin-3-yl]acetic acidLower lipophilicityLess effective in membrane penetration
2-[5-Oxo-pyrrolidin-2-yl]acetic acidNo significant anticancer activityDifferent ring structure

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that compounds with similar structures exhibited significant inhibition of microtubule assembly, suggesting a mechanism for their anticancer effects through disruption of mitotic processes .
  • Neuroprotective Effects : Research indicated that piperidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential in neurodegenerative diseases .

Q & A

Basic: What spectroscopic techniques are recommended for confirming the molecular structure of 2-[6-Oxo-3-(trifluoromethyl)piperidin-3-yl]acetic acid?

Answer:

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR identifies protons in the piperidinone ring and acetic acid moiety. The trifluoromethyl (CF₃) group induces splitting patterns in adjacent protons due to coupling with fluorine nuclei.
    • 13C NMR and 19F NMR confirm the presence of the CF₃ group (δ ~110–120 ppm for 19F) and carbonyl resonances (δ ~170–180 ppm for the ketone and carboxylic acid).
  • Infrared Spectroscopy (IR):
    Peaks at ~1700 cm⁻¹ (C=O stretch, ketone and carboxylic acid) and ~1200–1100 cm⁻¹ (C-F stretch).

  • Mass Spectrometry (HRMS):
    Exact mass verification (theoretical [M+H]+ = 226.0756 for C₈H₁₁F₃NO₃).

    Methodological Note: For NMR, deuterated dimethyl sulfoxide (DMSO-d₆) is ideal due to the compound’s polarity. Fluorine decoupling may simplify splitting patterns .

Basic: Which crystallographic software tools are critical for resolving the three-dimensional structure of this compound?

Answer:

  • SHELX Suite (SHELXL/SHELXS):
    Used for small-molecule refinement and structure solution. SHELXL handles high-resolution data and twinning, common in fluorinated compounds .

  • WinGX:
    Integrates SHELX programs with graphical interfaces for Fourier map visualization and structure validation .

  • ORTEP-3:
    Generates thermal ellipsoid plots to visualize atomic displacement parameters, critical for assessing piperidinone ring conformation .

    Data Table: Comparison of Crystallography Tools

    SoftwareKey FeaturesUse Case
    SHELXLHigh-precision refinement, twin handlingFinal structure refinement
    SIR97Direct methods for phase problem resolutionInitial structure solution
    WinGXGUI integration, validation toolsData processing and visualization

Advanced: How can researchers address discrepancies in X-ray diffraction data when resolving the piperidinone ring conformation?

Answer:

  • Twinning Analysis:
    Use SHELXL’s TWIN/BASF commands to model twinning, which may arise from the compound’s flexible piperidinone ring .

  • Restraints and Constraints:
    Apply geometric restraints (e.g., C-C bond lengths, tetrahedral angles) to stabilize refinement, especially if data resolution is <1.0 Å.

  • Comparative Refinement:
    Cross-validate results using SIR97 (direct methods) and SHELXL (least-squares). Inconsistent thermal parameters may indicate disordered CF₃ groups .

    Case Study: A 2023 study on a similar fluorinated piperidinone derivative required anisotropic displacement parameter (ADP) restraints for the CF₃ group to resolve positional ambiguity .

Advanced: What synthetic strategies are effective for introducing the trifluoromethyl group at the 3-position of the piperidinone ring?

Answer:

  • Late-Stage Fluorination:
    Use Umemoto’s reagent (trifluoromethylating agent) on a pre-formed piperidinone intermediate.

  • Cyclization of Trifluoromethyl-Containing Precursors:
    Example: React 3-(trifluoromethyl)glutamic acid derivatives under acidic conditions to form the piperidinone ring.

  • Coupling Reagents:
    EDC/HOBt-mediated amidation or esterification (e.g., coupling acetic acid to the piperidinone nitrogen) .

    Key Challenge: CF₃ groups may sterically hinder ring closure. Microwave-assisted synthesis (120°C, DMF) can improve yields by reducing reaction time .

Basic: What are the common impurities in synthesized batches, and how are they characterized?

Answer:

  • Byproducts:
    • Partial oxidation: Residual 3-(trifluoromethyl)piperidine (detected via GC-MS).
    • Acetic acid dimerization: Detected as a peak at ~5.2 ppm (1H NMR) or [M+H]+ = 253.08 (HRMS).
  • Purification:
    Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities. Purity >98% is achievable, as reported in building-block catalogs .

Advanced: How to design stability studies under varying pH conditions to assess degradation pathways?

Answer:

  • Experimental Design:
    • Conditions: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.
    • Analytical Tools:
  • HPLC-DAD: Monitor degradation products (e.g., hydrolyzed piperidinone or decarboxylated derivatives).
  • NMR: Track pH-dependent shifts in carboxylic acid protons (δ ~12 ppm).
  • Key Insight: The CF₃ group stabilizes the ring against hydrolysis at neutral pH but increases susceptibility to base-catalyzed degradation .

Advanced: How to resolve conflicting NMR data between theoretical predictions and experimental results for the CF₃ group?

Answer:

  • Solvent Effects:
    DMSO-d₆ vs. CDCl₃ shifts proton resonances due to hydrogen bonding.
  • DFT Calculations:
    Use Gaussian or ORCA to simulate 19F chemical shifts, accounting for solvent and conformational flexibility.
  • Dynamic Effects:
    Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening (e.g., ring puckering) .

Basic: What are the CAS registry numbers and molecular descriptors for this compound?

Answer:

  • CAS No.: EN300-744499 (Enamine Ltd. Building Block) .
  • Molecular Formula: C₈H₁₀F₃NO₃.
  • Molecular Weight: 225.17 g/mol.
  • IUPAC Name: this compound.

Advanced: What methodologies validate this compound’s utility as a building block in medicinal chemistry?

Answer:

  • Peptide Coupling:
    Use EDC/HOBt to conjugate the acetic acid moiety to amine-containing scaffolds (e.g., kinase inhibitors) .
  • Bioisosteric Replacement:
    Replace non-fluorinated piperidinones in lead compounds to enhance metabolic stability (CF₃ reduces CYP450-mediated oxidation) .

Advanced: How to optimize reaction yields when scaling up synthesis?

Answer:

  • Process Chemistry Tweaks:
    • Switch from DMF to THF for easier solvent removal.
    • Use flow chemistry for controlled addition of trifluoromethylation reagents.
  • Quality Control:
    In-line FTIR monitors intermediate formation, reducing byproduct generation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.